Dihydrouracil-13C4,15N2: A Technical Guide for Researchers
Dihydrouracil-13C4,15N2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrouracil-13C4,15N2 is a stable isotope-labeled form of dihydrouracil (B119008), a key metabolite in the catabolism of uracil (B121893). Its primary application in research and clinical settings is as an internal standard for the accurate quantification of endogenous dihydrouracil levels in biological matrices, most commonly plasma. This guide provides a comprehensive overview of Dihydrouracil-13C4,15N2, including its chemical properties, its role in the study of dihydropyrimidine (B8664642) dehydrogenase (DPD) deficiency, detailed experimental protocols for its use, and relevant signaling pathways.
Introduction
Dihydrouracil (5,6-dihydrouracil) is an intermediate metabolite in the degradation pathway of uracil, a fundamental component of RNA.[1] The conversion of uracil to dihydrouracil is the initial and rate-limiting step in this pathway, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1] DPD deficiency is a pharmacogenetic disorder that can lead to severe, and sometimes fatal, toxicity in patients treated with fluoropyrimidine chemotherapies such as 5-fluorouracil (B62378) (5-FU) and its prodrugs (e.g., capecitabine).
To assess DPD activity and identify patients at risk, a common method is to measure the plasma concentration ratio of dihydrouracil to uracil (DHU/U).[2] Accurate quantification of these endogenous analytes requires a robust analytical method, typically ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3] Dihydrouracil-13C4,15N2 serves as an ideal internal standard in these assays due to its chemical similarity to the analyte of interest, allowing for correction of matrix effects and variations in sample processing and instrument response.[4]
Chemical Properties and Data
Dihydrouracil-13C4,15N2 is synthesized by incorporating four Carbon-13 (¹³C) and two Nitrogen-15 (¹⁵N) stable isotopes into the dihydrouracil molecule.[5][6] This labeling results in a mass shift that allows it to be distinguished from the endogenous, unlabeled dihydrouracil by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
Table 1: Quantitative Data for Dihydrouracil-13C4,15N2
| Property | Value | Reference |
| Chemical Formula | ¹³C₄H₆¹⁵N₂O₂ | [6] |
| Molecular Weight | 120.06 g/mol | [1][7] |
| Labeled CAS Number | 360769-22-8 | [5][7] |
| Unlabeled CAS Number | 504-07-4 | [7] |
| Isotopic Purity (¹³C) | 99% | [7] |
| Isotopic Purity (¹⁵N) | 98% | [7] |
| Appearance | Solid | N/A |
| Storage Conditions | Room temperature, away from light and moisture | [7] |
Role in DPD Deficiency Assessment
The assessment of DPD activity is crucial for patients undergoing fluoropyrimidine-based chemotherapy. Dihydrouracil-13C4,15N2 plays a pivotal role in the phenotyping assays used to determine DPD status.
Uracil Catabolism Pathway
The catabolism of uracil is a three-step enzymatic pathway that occurs primarily in the liver.
Caption: The enzymatic pathway for the degradation of uracil.
Experimental Workflow for DPD Phenotyping
The general workflow for determining the dihydrouracil to uracil ratio in plasma samples using Dihydrouracil-13C4,15N2 as an internal standard is outlined below.
Caption: General experimental workflow for DPD phenotyping.
Experimental Protocols
The following protocols are generalized from published methods for the quantification of uracil and dihydrouracil in human plasma using UPLC-MS/MS with a stable isotope-labeled internal standard like Dihydrouracil-13C4,15N2.[3][8]
Materials and Reagents
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Dihydrouracil-13C4,15N2
-
Uracil and Dihydrouracil analytical standards
-
Acetonitrile (B52724) (UPLC/MS grade)
-
Formic acid (LC/MS grade)
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Water (UPLC/MS grade)
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Human plasma (control and study samples)
Preparation of Stock and Working Solutions
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Stock Solutions (1 mg/mL): Prepare individual stock solutions of uracil, dihydrouracil, and Dihydrouracil-13C4,15N2 in a suitable solvent such as DMSO or methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solutions with water or a suitable buffer.
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Internal Standard Working Solution: Prepare a working solution of Dihydrouracil-13C4,15N2 at an appropriate concentration (e.g., 100 ng/mL) in 0.1% formic acid in water.[3]
Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample, add 20 µL of the internal standard working solution (Dihydrouracil-13C4,15N2).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
UPLC-MS/MS Conditions
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UPLC System: A suitable UPLC system with a binary pump and autosampler.
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Column: A reversed-phase column, such as an Acquity UPLC HSS T3 column.[9]
-
Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate uracil and dihydrouracil.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Positive and/or negative ion mode, depending on the analytes. Dihydrouracil is often analyzed in positive ion mode, while uracil is analyzed in negative ion mode.[9]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for uracil, dihydrouracil, and Dihydrouracil-13C4,15N2.
Table 2: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Uracil | 111.0 | 42.0 | Negative |
| Dihydrouracil | 115.1 | 70.1 | Positive |
| Dihydrouracil-13C4,15N2 | 121.1 | 74.1 | Positive |
Note: MRM transitions should be optimized for the specific instrument used.
Conclusion
Dihydrouracil-13C4,15N2 is an indispensable tool for researchers, clinicians, and drug development professionals involved in the study of pyrimidine (B1678525) metabolism and the personalization of fluoropyrimidine chemotherapy. Its use as an internal standard enables the development of highly accurate and precise bioanalytical methods for the assessment of DPD deficiency, ultimately contributing to improved patient safety and treatment outcomes. The protocols and information provided in this guide offer a solid foundation for the implementation of Dihydrouracil-13C4,15N2 in laboratory settings.
References
- 1. researchgate.net [researchgate.net]
- 2. DOSIURA™, a new solution for DPD deficiency screening – secrets of science [shimadzu-webapp.eu]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
